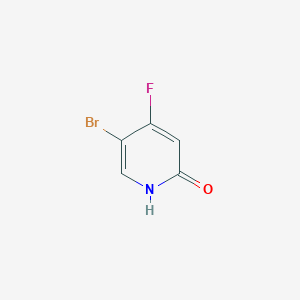
(6-Bromo-2-methoxy-1-naphthyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Bromo-2-methoxy-1-naphthyl)methanol: is an organic compound with the molecular formula C12H11BrO2 and a molecular weight of 267.12 g/mol . This compound is characterized by a bromine atom and a methoxy group attached to a naphthalene ring, with a methanol group at the first position. It is used in various chemical syntheses and has applications in scientific research.
作用機序
Target of Action
Similar compounds have been used as reagents in suzuki–miyaura coupling , suggesting that it may interact with palladium catalysts in these reactions.
Mode of Action
In the context of suzuki–miyaura coupling, organoboron compounds typically undergo transmetalation, where the organic group is transferred from boron to palladium .
Biochemical Pathways
Its potential use in suzuki–miyaura coupling suggests it may be involved in the formation of carbon-carbon bonds .
Result of Action
As a potential reagent in Suzuki–Miyaura coupling, it may contribute to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of (6-Bromo-2-methoxy-1-naphthyl)methanol can be influenced by various environmental factors. For instance, the compound’s reactivity in Suzuki–Miyaura coupling may be affected by the presence of a palladium catalyst and the pH of the reaction environment .
準備方法
Synthetic Routes and Reaction Conditions:
Heck Reaction: One common method for synthesizing (6-Bromo-2-methoxy-1-naphthyl)methanol involves the Heck reaction.
Reduction of Ketones: Another method involves the reduction of corresponding ketones using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on cost-efficiency and yield maximization.
化学反応の分析
Types of Reactions:
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted naphthalenes.
科学的研究の応用
Chemistry:
Catalyst Synthesis: It is used as a reagent to synthesize catalysts for enantioselective reactions.
Coupling Reactions: Employed in palladium-catalyzed coupling reactions to form biaryls or biheterocycles.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties.
類似化合物との比較
2-Bromo-6-methoxynaphthalene: Similar structure but lacks the methanol group.
6-Bromo-2-naphthol: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness:
This compound’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in both research and industrial applications.
特性
IUPAC Name |
(6-bromo-2-methoxynaphthalen-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c1-15-12-5-2-8-6-9(13)3-4-10(8)11(12)7-14/h2-6,14H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVDLTFOHOEBCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2815097.png)
![8-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2815099.png)

![2-[(3-Bromobenzyl)sulfanyl]pyrimidine](/img/structure/B2815101.png)
![methyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B2815102.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2815105.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-2-nitrophenyl)benzamide](/img/structure/B2815107.png)



![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2815115.png)

![4-[(1-Imidazolyl)methyl]phenylboronic Acid](/img/structure/B2815119.png)
